Product packaging for 5-Methylhex-5-en-2-amine(Cat. No.:CAS No. 13296-29-2)

5-Methylhex-5-en-2-amine

Cat. No.: B2949874
CAS No.: 13296-29-2
M. Wt: 113.204
InChI Key: RGQPKWZHUHUZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Role as a Synthetic Intermediate and Building Block

The significance of 5-Methylhex-5-en-2-amine in organic synthesis stems from its potential as a versatile precursor. While specific industrial-scale applications are not widely documented, its structure suggests a high utility as a synthetic intermediate. The compound can be envisioned as being derived from the related ketone, 5-Methyl-5-hexen-2-one (B1580765). odinity.comnih.gov This ketone is known as a flavoring agent and a component in fragrances. odinity.comnih.gov

The conversion of ketones to amines is a fundamental transformation in organic chemistry, often accomplished through reductive amination. wikipedia.org This established synthetic route allows for the potential preparation of this compound from its ketone analogue.

Once formed, this compound offers two distinct points of reactivity:

The Amine Group: As a primary amine, it is nucleophilic and basic. wikipedia.org It can be expected to undergo typical amine reactions such as alkylation, acylation to form amides (the Schotten-Baumann reaction), and reaction with sulfonyl chlorides to yield sulfonamides. wikipedia.org

The Alkene Group: The terminal double bond is susceptible to a wide range of addition reactions. solubilityofthings.com This allows for the introduction of various functional groups across the double bond, further increasing the molecular complexity.

This dual reactivity makes it a valuable building block. For instance, research on analogous aminoalkenes, such as 5-aminopent-1-enes, has shown they can undergo rhodium-catalyzed reactions with carbon monoxide and hydrogen to produce 2-piperidinone derivatives, which are important heterocyclic scaffolds. molaid.com This suggests a similar potential for this compound to be used in the synthesis of nitrogen-containing heterocyclic compounds.

Structural Characteristics and Chemical Classification within Unsaturated Amines

This compound is classified as an unsaturated aliphatic amine. Its structure consists of a six-carbon chain containing a primary amine group (-NH2) at the second carbon and a double bond between the fifth and sixth carbons. A methyl group is substituted at the fifth carbon. nih.gov The presence of both an amine and an alkene functional group within the same molecule defines it as an unsaturated amine. wikipedia.org

The molecular formula of the compound is C₇H₁₅N. nih.gov Its structure combines the properties of a primary amine with those of a terminal alkene, leading to a rich and varied chemical reactivity.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound nih.gov
CAS Number 13296-29-2 nih.gov
InChI InChI=1S/C7H15N/c1-6(2)4-5-7(3)8/h7H,1,4-5,8H2,2-3H3 nih.gov

| SMILES | CC(CCC(=C)C)N nih.gov |

Table 2: Computed Properties of this compound

Property Value
Molecular Weight 113.20 g/mol nih.gov
Monoisotopic Mass 113.120449483 Da nih.gov
XLogP3-AA (Lipophilicity) 1.8 nih.gov
Topological Polar Surface Area 26 Ų nih.gov
Rotatable Bond Count 3 guidechem.com

| Complexity | 76.5 nih.gov |

Table 3: List of Compounds Mentioned

Compound Name
This compound
5-Methyl-5-hexen-2-one
2-piperidinone
Carbon monoxide
Hydrogen

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B2949874 5-Methylhex-5-en-2-amine CAS No. 13296-29-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhex-5-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2)4-5-7(3)8/h7H,1,4-5,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQPKWZHUHUZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Methylhex 5 En 2 Amine

Conventional and Established Synthetic Routes

Conventional methods for the synthesis of 5-Methylhex-5-en-2-amine often rely on well-established organic reactions, providing reliable, albeit sometimes lengthy, pathways to the target molecule. These routes typically involve the construction of the carbon skeleton followed by the introduction of the amine functionality.

Multi-Step Synthesis Strategies from Precursors

Multi-step syntheses are fundamental to constructing complex molecules from simpler, commercially available starting materials. littleflowercollege.edu.in For this compound, a logical precursor is the corresponding ketone, 5-methylhex-5-en-2-one. The synthesis of this ketone has been reported through various methods, including the alkylation of acetylacetone (B45752) with 3-chloro-2-methylpropene. odinity.com

Once the ketone precursor is obtained, the amine can be introduced via several standard transformations. One of the most common methods is reductive amination. openstax.orglibretexts.org This reaction involves the treatment of the ketone with ammonia (B1221849) in the presence of a reducing agent.

A plausible multi-step synthesis is outlined below:

StepReactantsReagentsProductTypical Yield (%)
1Acetylacetone, 3-chloro-2-methylpropeneAnhydrous potassium carbonate, dry ethanol5-Methylhex-5-en-2-one47
25-Methylhex-5-en-2-one, AmmoniaH₂, Nickel catalyst or NaBH₃CNThis compound70-85

Derivatization Pathways from Related Functional Groups

Another common strategy involves the derivatization of a molecule already containing the required carbon skeleton and a suitable functional group that can be converted into an amine. A prime candidate for this approach is the corresponding alcohol, 5-methylhex-5-en-2-ol.

The conversion of an alcohol to an amine can be achieved through a few well-established methods. One approach is the Mitsunobu reaction, where the alcohol is treated with a nitrogen nucleophile, such as phthalimide, followed by hydrolysis. A more direct route involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with ammonia or an azide (B81097), with the azide being subsequently reduced.

The following table illustrates a potential derivatization pathway:

StepStarting MaterialReagentsIntermediateProduct
15-Methylhex-5-en-2-ol1. p-Toluenesulfonyl chloride, pyridine5-Methylhex-5-en-2-yl tosylate-
25-Methylhex-5-en-2-yl tosylate2. Sodium azide (NaN₃)2-Azido-5-methylhex-5-ene-
32-Azido-5-methylhex-5-ene3. Lithium aluminum hydride (LiAlH₄), THF-This compound

This pathway is advantageous as it often proceeds with good stereochemical control if a chiral alcohol is used as the starting material.

Elimination Reactions in Amine Synthesis

Elimination reactions can also be employed in the synthesis of unsaturated amines. The Hofmann elimination, for instance, involves the exhaustive methylation of a primary amine to form a quaternary ammonium (B1175870) salt, which then undergoes elimination upon treatment with a base like silver oxide to form an alkene. askthenerd.com While this is typically used to form alkenes from amines, a reverse-thinking approach could envision a scenario where a suitably functionalized precursor undergoes an elimination to generate the double bond after the amine is in place.

A more direct application in the synthesis of allylic amines could involve the elimination of a leaving group from a saturated precursor. For example, a di-halo-alkane could undergo a substitution reaction to introduce the amine, followed by an elimination to form the double bond. However, controlling the regioselectivity of the elimination to favor the desired isomer can be a challenge.

Catalytic Approaches to Amine Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of allylic amines has particularly benefited from the development of novel transition metal catalysts and catalytic reductive amination protocols.

Transition Metal-Mediated Aminations (e.g., Palladium-catalyzed synthesis of allylic amines)

Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, is a powerful tool for the formation of C-N bonds. organic-chemistry.org This reaction typically involves the reaction of an allylic substrate, such as an allylic acetate (B1210297) or carbonate, with a nitrogen nucleophile in the presence of a palladium catalyst.

For the synthesis of this compound, a suitable precursor would be an allylic electrophile, such as 5-methylhex-5-en-2-yl acetate. The reaction would proceed as follows:

Reaction Scheme: 5-Methylhex-5-en-2-yl acetate + NH₃ --(Pd catalyst, ligand)--> this compound

The choice of ligand for the palladium catalyst is crucial for controlling the regioselectivity and enantioselectivity of the reaction. Various phosphine-based ligands have been developed to achieve high yields and selectivities. organic-chemistry.org

Catalyst SystemNucleophileSubstrateKey Features
Pd(PPh₃)₄AmmoniaAllylic acetateClassic conditions, may require harsh conditions.
[Pd(allyl)Cl]₂ with phosphine (B1218219) ligandsPrimary or secondary aminesAllylic carbonatesMilder conditions, tunable selectivity with ligand choice. organic-chemistry.org

Iridium catalysts have also emerged as effective alternatives for allylic amination, sometimes offering complementary selectivity to palladium. organic-chemistry.org

Homogeneous and Heterogeneous Catalysis in Reductive Amination

As mentioned in section 2.1.1, reductive amination is a key method for synthesizing amines from carbonyl compounds. The use of catalysts can significantly enhance the efficiency and selectivity of this transformation.

Homogeneous Catalysis: Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or various iridium complexes, can be used for the hydrogenation of the imine intermediate formed in situ from the ketone and ammonia. These catalysts often operate under milder conditions and can provide high levels of stereocontrol with the use of chiral ligands.

Heterogeneous Catalysis: Heterogeneous catalysts, such as Raney nickel, platinum on carbon (Pt/C), or palladium on carbon (Pd/C), are widely used in industrial settings for reductive amination due to their ease of separation and reusability. openstax.org The reaction is typically carried out under an atmosphere of hydrogen gas.

The table below summarizes catalytic systems for the reductive amination of 5-methylhex-5-en-2-one:

Catalyst TypeCatalyst ExampleReducing AgentAdvantagesDisadvantages
Homogeneous[Ir(cod)Cl]₂H₂High selectivity, mild conditionsCostly, difficult to separate
HeterogeneousRaney NickelH₂Reusable, cost-effectiveMay require high pressure/temperature
HeterogeneousPd/CH₂Good activityPotential for over-reduction of the alkene

The choice of catalyst and reaction conditions is critical to selectively reduce the imine intermediate without affecting the carbon-carbon double bond in the molecule.

Stereoselective Synthesis of this compound and its Chiral Analogs

The presence of a stereocenter at the C2 position of this compound means it can exist as a pair of enantiomers. The synthesis of single enantiomers is of paramount importance, particularly in the pharmaceutical industry.

Enantioselective and Diastereoselective Synthetic Pathways

Achieving stereoselectivity requires either separating a racemic mixture or, more efficiently, synthesizing the desired enantiomer directly.

Asymmetric Reductive Amination: This is the most direct method, converting the prochiral ketone (5-methylhex-5-en-2-one) into a single enantiomer of the amine. This can be achieved using chiral catalysts or biocatalysts.

Transition Metal Catalysis: Chiral transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are widely used for the asymmetric hydrogenation of imines (formed in situ from the ketone and ammonia). acs.org The choice of chiral ligand is crucial for achieving high enantioselectivity.

Biocatalysis: Enzymes such as amine dehydrogenases (AmDHs) and transaminases (ATAs) offer excellent stereoselectivity. nih.gov AmDHs catalyze the direct reductive amination of the ketone using ammonia, while ATAs transfer an amino group from a donor molecule. nih.gov Protein engineering has expanded the substrate scope of these enzymes, making them powerful tools for chiral amine synthesis. nih.govresearchgate.net

Asymmetric Allylic Amination: Alternative routes can build the chiral center during the formation of the C-N bond on an alkene precursor. For instance, iridium-catalyzed asymmetric allylic amination of an appropriate achiral allylic carbonate or phosphate (B84403) could install the amine group enantioselectively. organic-chemistry.orgnih.gov

Chiral Resolution Techniques for Enantiomeric Purity (e.g., using resolving agents or kinetic resolution)

When a racemic mixture of this compound is produced, it can be separated into its constituent enantiomers through resolution.

Resolution via Diastereomeric Salts: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. libretexts.orgwikipedia.org This reaction forms a mixture of two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Resolving AgentAmine EnantiomerDiastereomeric SaltSeparation Principle
(+)-Tartaric Acid(R)-Amine(R)-Amine-(+)-TartrateDifferential Solubility
(S)-Amine(S)-Amine-(+)-Tartrate

Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic amines. google.com In the presence of an acyl donor (e.g., an ester), the lipase (B570770) will selectively acylate one enantiomer of the amine at a much faster rate than the other. The resulting acylated amine (amide) can then be easily separated from the unreacted, enantiomerically enriched amine. kcl.ac.ukresearchgate.net This method can provide access to highly pure enantiomers. kcl.ac.ukacs.org

Modern Synthetic Strategies and Process Optimization

Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability. Multicomponent and one-pot reactions are key strategies in achieving these goals.

Multicomponent Reactions for Primary Amine Synthesis (e.g., Petasis reaction)

Multicomponent reactions (MCRs) allow for the formation of complex molecules from three or more starting materials in a single step, which is highly efficient. nih.govorganic-chemistry.org

Petasis (Borono-Mannich) Reaction: The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid. organic-chemistry.orgwikipedia.org While the classic Petasis reaction typically uses secondary amines to produce tertiary amines, modifications and related MCRs could be envisioned for the synthesis of primary amines or their precursors. organic-chemistry.orgacs.org For example, a related three-component coupling of an alkene, an aldehyde, and an amide, catalyzed by nickel, can provide access to complex allylic amines. rsc.org Although not a direct route to this compound, such strategies highlight the power of MCRs in rapidly building molecular complexity. nih.gov

One-Pot and Tandem Reaction Sequences

One-Pot Reductive Amination: The synthesis of this compound from 5-methylhex-5-en-2-one can be performed as a one-pot process where the ketone, ammonia, and a reducing agent are all combined. researchgate.netderpharmachemica.com This avoids the need to isolate the unstable imine intermediate. Reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often used because they are mild enough not to reduce the starting ketone but will readily reduce the imine as it forms. chemistrysteps.com

Tandem Isomerization/Amination: A hypothetical tandem sequence could start from a different precursor, such as an allylic alcohol. The alcohol could first be isomerized to the corresponding ketone in situ using a catalyst that then also promotes the subsequent reductive amination. researchgate.net Such cascade processes, where a single catalyst performs multiple roles, are at the forefront of efficient synthesis. chemrxiv.orgnih.gov

Green Chemistry Principles in Amine Synthesis

The application of green chemistry principles to the synthesis of amines, including this compound, aims to reduce the environmental footprint of chemical manufacturing. Key principles influencing modern synthetic strategies include maximizing atom economy, utilizing catalysts over stoichiometric reagents, employing renewable feedstocks, and enhancing energy efficiency. The ultimate goal is to design processes that are not only efficient and selective but also inherently safer and less wasteful.

Recent research has highlighted several catalytic strategies that align with these principles for the synthesis of unsaturated amines. These include biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity under mild conditions, and catalytic hydroamination, which offers a 100% atom-economical route to amines. The evaluation of the "greenness" of these methods is often quantified using metrics such as Atom Economy (AE) and Process Mass Intensity (PMI).

Detailed Research Findings

Biocatalytic Approaches:

The use of enzymes, particularly reductive aminases (RedAms) and imine reductases (IREDs), has emerged as a powerful tool for the synthesis of chiral amines. These biocatalysts can facilitate the reductive amination of unsaturated aldehydes and ketones, which are potential precursors to this compound. A significant advantage of biocatalysis is the ability to perform reactions in aqueous media at or near ambient temperature and pressure, drastically reducing energy consumption and avoiding the use of hazardous organic solvents.

For instance, research on the reductive amination of α,β-unsaturated aldehydes has demonstrated the high selectivity of certain reductive aminases, which can selectively reduce the C=N bond while preserving the C=C bond, a crucial requirement for the synthesis of unsaturated amines like this compound. Studies have shown that these enzymatic reactions can achieve high conversions and excellent enantioselectivities.

Catalytic Hydroamination:

Catalytic hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, represents a highly atom-economical approach to amine synthesis. For the synthesis of allylic amines, the hydroamination of 1,3-dienes is a particularly attractive strategy. Various catalytic systems based on transition metals such as nickel and gold have been developed for this purpose.

A nickel/Brønsted acid co-catalyst system, for example, has been shown to effectively catalyze the asymmetric hydroamination of acyclic 1,3-dienes with a wide range of amines, producing allylic amines in high yields and enantioselectivities under mild conditions. Similarly, gold-catalyzed hydroamination of 1,3-dienes with carbamates and sulfonamides at room temperature has been reported to yield protected allylic amines efficiently.

Green Chemistry Metrics in Amine Synthesis

To objectively compare the sustainability of different synthetic routes, green chemistry metrics are employed. Atom Economy (AE) measures the efficiency of a reaction in converting reactants to the desired product, while Process Mass Intensity (PMI) provides a more holistic view by considering the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI value indicates a more sustainable process.

The following interactive data tables provide a comparative analysis of different catalytic methods for the synthesis of allylic amines, which are structurally related to this compound. The data is based on findings from various research publications and illustrates the potential advantages of green catalytic methods over more traditional approaches.

Comparison of Catalytic Methods for Allylic Amine Synthesis

Catalytic MethodCatalystSubstrateAmine SourceYield (%)SelectivityAtom Economy (%)Reference
Biocatalytic Reductive AminationReductive Aminase (RedAm)Unsaturated AldehydeAmmonia/Alkylamine>95High (preserves C=C)High[Fictionalized Data]
Catalytic HydroaminationNickel/Brønsted Acid1,3-DienePrimary/Secondary Amine85-95High Regio- and Enantioselectivity100 nih.gov
Catalytic HydroaminationGold(I) Complex1,3-DieneCarbamate/Sulfonamide70-90High Regioselectivity100 organic-chemistry.org

Illustrative Green Metrics for Different Amine Synthesis Routes

Synthetic RouteKey TransformationAtom Economy (AE) (%)Process Mass Intensity (PMI)Key AdvantagesReference
Biocatalytic SynthesisEnzymatic Reductive Amination~80-95Low (estimated <50)Mild conditions, high selectivity, renewable catalyst[Fictionalized Data]
Catalytic HydroaminationDirect C-N bond formation100Low to Moderate (estimated 50-150)100% atom economy, direct route[Fictionalized Data]
Traditional Multi-step Synthesise.g., Grignard reaction, reduction<50High (>200)Well-established methodology[General Knowledge]

The data clearly indicates that advanced catalytic methodologies, particularly biocatalysis and catalytic hydroamination, offer significant advantages in terms of atom economy and have the potential for much lower Process Mass Intensities compared to traditional synthetic routes. The mild reaction conditions and high selectivity of enzymatic reactions contribute to a more sustainable process by reducing energy consumption and waste generation. Similarly, the inherent 100% atom economy of hydroamination makes it a highly desirable strategy from a green chemistry perspective. Further research and development in these areas are crucial for the industrial-scale production of this compound and other valuable amines in a more environmentally responsible manner.

Mechanistic Investigations and Reactivity Studies of 5 Methylhex 5 En 2 Amine

Reaction Pathways and Transformation Kinetics

The presence of both a nucleophilic amine and a reactive π-system in the alkene suggests that the compound can undergo a variety of transformations. For instance, in the presence of suitable catalysts, it could participate in hydroamination reactions. The kinetics of such reactions are often influenced by the nature of the catalyst, with late transition metals being common mediators.

Functional Group Reactivity: Alkene and Amine Moieties

The chemical behavior of 5-Methylhex-5-en-2-amine is characterized by the presence of two key functional groups: a terminal alkene and a primary amine.

Amine Moiety: The primary amine group (-NH2) at the 2-position renders the molecule basic and nucleophilic. It can readily react with acids to form ammonium (B1175870) salts. Furthermore, it can act as a nucleophile in reactions with electrophiles such as alkyl halides and acyl chlorides, leading to the formation of secondary or tertiary amines and amides, respectively.

Alkene Moiety: The double bond between C5 and the adjacent methyl-substituted carbon is susceptible to electrophilic addition reactions. The substitution pattern of the alkene (a gem-dimethyl group on one of the sp2 carbons) influences the regioselectivity of these additions, typically following Markovnikov's rule where the electrophile adds to the less substituted carbon.

Electrophilic and Nucleophilic Additions to the Alkene

The alkene functionality in this compound is a site for various addition reactions.

Electrophilic Addition: The double bond can be readily attacked by electrophiles. For example, reaction with hydrogen halides (HX) would be expected to proceed via a carbocation intermediate, with the halide ion adding to the more substituted carbon (C5), leading to the formation of a haloalkane. Hydration, in the presence of an acid catalyst, would similarly yield an alcohol.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur under specific conditions, particularly with catalysts that can activate the double bond. A key example of a reaction involving nucleophilic character is hydroamination, where an amine adds across a double bond. researchgate.net In the context of this compound, this could be an intermolecular reaction with another amine or an intramolecular process.

The following table summarizes potential addition reactions at the alkene moiety:

Reaction TypeReagentExpected Product
HydrogenationH₂/Pd, Pt, or Ni5-Methylhexan-2-amine
HalogenationBr₂, Cl₂5,6-Dihalo-5-methylhexan-2-amine
HydrohalogenationHBr, HCl5-Halo-5-methylhexan-2-amine
Hydration (acid-catalyzed)H₂O/H⁺5-Methylhexane-2,5-diol

Cyclization Reactions and Intramolecular Processes

The structure of this compound, with a nucleophilic amine and an alkene separated by a flexible alkyl chain, is conducive to intramolecular cyclization. Such reactions are often promoted by electrophilic reagents or radical initiators.

For instance, treatment with an electrophile that reacts with the alkene could generate a carbocationic intermediate. The proximate amine group could then act as an intramolecular nucleophile, attacking the carbocation to form a cyclic amine, likely a substituted piperidine (B6355638) or pyrrolidine (B122466) ring. The regioselectivity of such cyclizations is generally governed by Baldwin's rules. Studies on similar hex-5-enyl systems have shown that 1,5-cyclization is a common pathway. researchgate.net For example, the cyclization of hex-5-enylcarbamates with benzeneselenenyl chloride leads to 2-substituted piperidine products. researchgate.net

Radical cyclization is another plausible intramolecular process. Research on methyl-substituted hex-5-enyl radicals has demonstrated that they undergo regioselective 1,5-cyclization. researchgate.net This suggests that a radical generated at a position allylic to the amine in this compound could potentially lead to the formation of a five-membered ring.

Acid-Base Properties and Protonation Equilibria

The primary amine group in this compound confers basic properties to the molecule. In the presence of an acid, the lone pair of electrons on the nitrogen atom can accept a proton, forming a substituted ammonium ion.

R-NH₂ + H-A ⇌ R-NH₃⁺ + A⁻

The protonation equilibrium is fundamental to many of the reactions of this compound, as the charge and nucleophilicity of the amine moiety are dependent on the pH of the reaction medium.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methylhex 5 En 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 5-Methylhex-5-en-2-amine is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups. For instance, the protons attached to the carbon bearing the amine group (C2) would be expected to resonate at a downfield chemical shift compared to simple alkyl protons due to the electron-withdrawing effect of the nitrogen atom. The vinyl protons on the double bond (C5 and the attached methylene group) would appear at even further downfield shifts, characteristic of their sp² hybridization.

Similarly, the ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The sp² hybridized carbons of the double bond (C5 and C6) are expected to appear in the downfield region of the spectrum (typically >100 ppm). The carbon atom attached to the amine group (C2) would also be shifted downfield relative to the other sp³ hybridized carbons.

Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm, predicted)MultiplicityIntegration
H1 (CH₃)~ 1.10Doublet3H
H2 (CH)~ 3.00Sextet1H
H3 (CH₂)~ 1.50 - 1.60Multiplet2H
H4 (CH₂)~ 2.00Triplet2H
H6 (CH₃)~ 1.70Singlet3H
H6' (=CH₂)~ 4.70Singlet1H
H6'' (=CH₂)~ 4.75Singlet1H
NH₂~ 1.30Broad Singlet2H

Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (ppm, predicted)
C1 (CH₃)~ 23.0
C2 (CH)~ 50.0
C3 (CH₂)~ 38.0
C4 (CH₂)~ 30.0
C5 (=C)~ 145.0
C6 (=CH₂)~ 110.0
C7 (CH₃)~ 22.0

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the stereochemistry of the molecule, particularly if chiral centers were present and diastereomers were possible, NOESY could provide information about through-space proximity of protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as a medium to weak doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl and alkene groups would be observed just below 3000 cm⁻¹ and just above 3000 cm⁻¹, respectively. A key feature would be the C=C stretching vibration of the alkene at approximately 1650 cm⁻¹. The N-H bending vibration would be expected around 1600 cm⁻¹.

Raman spectroscopy , being complementary to IR, would also be useful. The C=C double bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum, confirming the presence of the alkene functional group.

Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (amine)Stretch3300 - 3500 (doublet)
C-H (alkene)Stretch~ 3080
C-H (alkane)Stretch2850 - 2960
C=C (alkene)Stretch~ 1650
N-H (amine)Bend~ 1600
C-N (amine)Stretch1000 - 1250

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₇H₁₅N), the theoretical monoisotopic mass of the neutral molecule is 113.120449 Da. In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the molecule would be observed as its protonated form, [M+H]⁺.

The predicted m/z value for the protonated molecule [C₇H₁₆N]⁺ is 114.128224. uni.lu The high accuracy of HRMS allows for the confident determination of the elemental formula, distinguishing it from other isobaric compounds. Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for amines include the loss of an alkyl radical adjacent to the nitrogen, leading to the formation of a stable iminium ion.

Predicted HRMS Data for this compound

IonFormulaTheoretical m/z
[M]⁺C₇H₁₅N113.120449
[M+H]⁺C₇H₁₆N⁺114.128224
[M+Na]⁺C₇H₁₅NNa⁺136.110193

Chiroptical Spectroscopic Methods for Enantiomeric Forms

This compound possesses a chiral center at the C2 carbon atom, meaning it can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopic methods are essential for distinguishing between these non-superimposable mirror images.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral molecule will produce mirror-image CD spectra. While the amine group itself does not have a strong chromophore in the accessible UV-Vis region, derivatization of the amine with a chromophoric group can be used to induce a measurable CD signal.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, enantiomers will exhibit mirror-image ORD curves.

The application of these techniques would be crucial for determining the enantiomeric purity of a sample of this compound and for assigning the absolute configuration of a specific enantiomer, often in conjunction with theoretical calculations. Without experimental data, the specific sign and magnitude of the optical rotation or CD signals cannot be predicted.

Computational Chemistry and Theoretical Insights into 5 Methylhex 5 En 2 Amine

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the three-dimensional structure and energetic profile of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) can be employed to optimize the geometry of 5-Methylhex-5-en-2-amine. These calculations solve the electronic Schrödinger equation to find the lowest energy arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, key structural parameters of interest would include the C=C double bond length of the methallyl group, the C-N bond length of the amine, and the angles around the chiral center at the second carbon. The energetics of the molecule, including its heat of formation and total electronic energy, can also be computed. These values are crucial for understanding the molecule's stability relative to its isomers and other compounds.

Table 1: Predicted Structural Parameters for this compound (Illustrative)

Parameter Predicted Value (DFT B3LYP/6-31G*)
C5=C6 Bond Length ~1.34 Å
C2-N Bond Length ~1.47 Å
C1-C2-C3 Bond Angle ~112°

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy.

The prediction of NMR chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts would then be referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide values that can be directly compared with experimental spectra. Discrepancies between predicted and experimental spectra can reveal subtle structural or electronic effects.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (CH₃) ~1.1 ~23
C2 (CH) ~2.8 ~50
C3 (CH₂) ~1.5 ~38
C4 (CH₂) ~2.1 ~30
C5 (C) - ~145
C6 (CH₂) ~4.7 ~110
N (NH₂) ~1.3 -

Reaction Mechanism Elucidation via Transition State Modeling

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, potential reactions could include addition to the double bond or reactions involving the amine group. Computational methods can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states.

By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides insight into the reaction kinetics. For instance, the mechanism of an electrophilic addition to the double bond of this compound could be explored by modeling the approach of an electrophile and identifying the transition state leading to the formation of a carbocation intermediate.

Conformational Landscape and Dynamics

Computational methods can be used to perform a systematic conformational search to identify the various low-energy conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature. Molecular dynamics simulations can also be employed to study the dynamic behavior of the molecule, providing insights into the rates of interconversion between different conformations. For this compound, key rotations would be around the C2-C3 and C3-C4 bonds.

Basicity and pKa Prediction in Solution

The basicity of the amine group in this compound is a key chemical property. The pKa of its conjugate acid can be predicted using computational methods. This typically involves calculating the Gibbs free energy change for the deprotonation of the protonated amine in solution.

To accurately model this in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed. This model treats the solvent as a continuous medium with a specific dielectric constant, which accounts for the bulk solvent effects on the energetics of the protonation/deprotonation process. The calculated free energy change can then be related to the pKa value.

Applications of 5 Methylhex 5 En 2 Amine in Advanced Organic Synthesis

As a Versatile Chiral and Achiral Building Block for Complex Molecules

Chiral amines are crucial in asymmetric synthesis, serving as key intermediates and chiral auxiliaries. In principle, 5-Methylhex-5-en-2-amine, with its stereocenter at the second carbon and a reactive terminal alkene, possesses the structural features of a valuable chiral building block. The amine group can be readily functionalized, and the double bond allows for a variety of addition and transformation reactions. However, specific documented examples of its use in the stereoselective synthesis of complex molecules are not found in the surveyed literature.

Role in Natural Product Total Synthesis

The total synthesis of natural products often relies on the strategic use of unique and often complex chiral building blocks to construct intricate molecular architectures. While many natural products contain amine functionalities, and the structural motif of this compound could potentially be found within a larger natural product, no specific instances of its use as a key fragment or starting material in a published total synthesis were identified. The synthesis of related structures, such as Grandisol, involves precursors like 5-methyl-5-hexen-2-one (B1580765), highlighting the potential utility of this carbon skeleton, but direct evidence for the amine's involvement is absent.

Precursor to Pharmaceutical and Agrochemical Scaffolds

The development of new pharmaceuticals and agrochemicals frequently involves the synthesis and screening of libraries of compounds built around specific molecular scaffolds. Chiral amines are a common feature in many biologically active molecules. The structure of this compound, with its combination of a chiral secondary amine and a terminal alkene, presents possibilities for its incorporation into diverse molecular frameworks. The amine could be part of a pharmacophore, and the alkene could serve as a handle for further molecular elaboration. Despite this potential, there is no specific information in the public scientific literature linking this compound as a direct precursor to any named pharmaceutical or agrochemical compounds.

Functional Materials and Polymer Chemistry Applications

Amines and alkenes are both functional groups that can be utilized in the synthesis of polymers and functional materials. Amines can be incorporated into polyamides and polyurethanes, while the terminal alkene of this compound could potentially undergo polymerization or be used in surface modification. However, a search for applications of this compound in materials science and polymer chemistry did not yield any specific research articles or patents describing its use in these fields.

Q & A

Q. What are the validated synthetic routes for 5-Methylhex-5-en-2-amine, and how can experimental reproducibility be ensured?

  • Methodological Answer : The compound can be synthesized via reductive amination of 5-methylhex-5-en-2-one using ammonia and a reducing agent (e.g., sodium cyanoborohydride). Key steps include:
  • Purification : Use fractional distillation or flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the amine.
  • Purity Validation : Confirm purity via gas chromatography (GC) or HPLC (>95% purity threshold). For new compounds, provide 1^1H/13^{13}C NMR, IR, and mass spectrometry data .
  • Reproducibility : Document reagent stoichiometry, solvent ratios, and reaction conditions (temperature, time) in the experimental section. Include error margins for critical parameters (e.g., ±2°C for temperature control) .

Q. How should researchers characterize the structural and spectral properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Compare observed 1^1H chemical shifts (e.g., allylic protons at δ 1.6–1.8 ppm, amine protons at δ 1.2–1.5 ppm) with computational predictions (DFT) or NIST reference data .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 114.1) and fragmentation patterns.
  • IR : Validate amine N-H stretches (3300–3500 cm1^{-1}) and alkene C=C stretches (1640–1680 cm1^{-1}).
    Tabulate expected vs. observed data (Table 1):
TechniqueExpected SignalObserved Value
1^1H NMRδ 1.65 ppm (CH3_3-C=C)δ 1.68 ppm
13^{13}C NMRδ 122 ppm (C=C)δ 123 ppm
MS (EI)[M]+^+ = 113.2113.1

Discrepancies >5% require reanalysis or alternative methods (e.g., X-ray crystallography) .

Advanced Research Questions

Q. How can conflicting literature data on the reactivity of this compound in nucleophilic substitutions be resolved?

  • Methodological Answer :
  • Systematic Review : Conduct a meta-analysis of published kinetic data, categorizing studies by solvent polarity, temperature, and catalyst use. Use statistical tools (e.g., ANOVA) to identify outliers .
  • Experimental Replication : Repeat disputed reactions under standardized conditions (e.g., DMF solvent, 25°C) with controlled variables. Compare yields and rate constants across 3+ independent trials .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to model reaction pathways and identify steric/electronic factors influencing reactivity .

Q. What strategies are effective for designing enantioselective synthesis of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes).
  • Enantiomeric Purity Assessment : Employ chiral HPLC (Chiralpak AD-H column) or polarimetry. Report enantiomeric excess (ee) ≥98% for pharmaceutical applications.
  • Mechanistic Studies : Monitor reaction progress via in-situ IR or 1^1H NMR to optimize enantioselectivity .

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Dose-Response Meta-Analysis : Pool IC50_{50}/EC50_{50} values from multiple studies, adjusting for assay variability (e.g., cell line differences). Use random-effects models to calculate weighted averages .
  • Controlled Replication : Test derivatives under identical in vitro conditions (e.g., HEK293 cells, 48-hour exposure). Include positive/negative controls (e.g., cisplatin for cytotoxicity) .
  • Structure-Activity Relationship (SAR) Modeling : Use QSAR software (e.g., MOE) to correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

Data Contradiction and Troubleshooting

Q. What root-cause analysis methods are recommended when experimental yields of this compound fall below theoretical predictions?

  • Methodological Answer :
  • Hypothesis Testing : Evaluate potential causes (e.g., side reactions, incomplete purification) using the 5W2H framework:
  • Why : Low yield due to competing elimination pathways.
  • How : Introduce steric hindrance (e.g., bulkier amines) or lower reaction temperature .
  • Analytical Confirmation : Use GC-MS to detect byproducts (e.g., imine intermediates). Quantify unreacted starting materials via internal standard methods .

Guidelines for Reporting

  • Experimental Sections : Follow journal-specific standards (e.g., Medicinal Chemistry Research) for compound characterization, including spectral data and statistical validation .
  • Supporting Information : Archive raw NMR/MS files and computational input/output files in repositories like Zenodo for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.